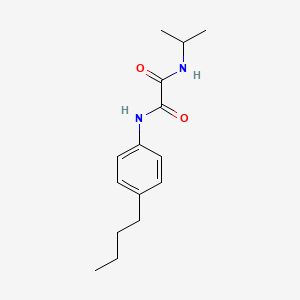

N-(4-butylphenyl)-N'-propan-2-yloxamide

Description

N-(4-butylphenyl)-N'-propan-2-yloxamide is an oxamide derivative featuring a 4-butylphenyl group and an isopropyl (propan-2-yl) moiety attached to the oxalamide core.

Synthesis: The synthesis of structurally related oxalamides involves reacting oxalyl chloride with amine precursors. For example, details the preparation of a bis-oxalamide organogelator (N1,N2-bis[(2S,3S)-1-((4-butylphenyl)amino)-3-methyl-1-oxopentan-2-yl]oxalamide) using oxalyl chloride and a chiral aminoamide derivative .

Potential Applications: Oxalamides are explored for applications in material science (e.g., organogelators) due to their self-assembly properties. highlights the gelation capability of a related bis-oxalamide, suggesting that this compound may exhibit similar behavior .

Properties

IUPAC Name |

N-(4-butylphenyl)-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-4-5-6-12-7-9-13(10-8-12)17-15(19)14(18)16-11(2)3/h7-11H,4-6H2,1-3H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCGUEYTRAUASI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-N’-propan-2-yloxamide typically involves the reaction of 4-butylaniline with isopropyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve 4-butylaniline in an appropriate solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add isopropyl oxalyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the reaction rate.

- Stir the reaction mixture at room temperature for several hours until the reaction is complete.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-N’-propan-2-yloxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(4-butylphenyl)-N’-propan-2-yloxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-N’-propan-2-yloxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Oxalamide Derivatives

- Organogelator 2 (): This bis-oxalamide contains chiral (2S,3S)-aminoamide substituents and a 4-butylphenyl group. It demonstrates gelation properties in organic solvents, attributed to intermolecular hydrogen bonding and hydrophobic interactions . Compared to N-(4-butylphenyl)-N'-propan-2-yloxamide, the presence of chiral centers and additional methyl groups in Organogelator 2 enhances its stereochemical complexity and gelation efficiency.

Thiazolidinone Derivatives ()

Six thiazolidinone compounds (C1–C6) bearing 4-butylphenyl substituents were synthesized and evaluated for mutagenicity. Key findings include:

- Bioactivity: Thiazolidinones exhibit broad pharmacological activities (antimicrobial, antiviral, antidiabetic) due to their heterocyclic core.

- Safety: None of the 4-butylphenyl-containing thiazolidinones (C1–C6) showed mutagenic effects in E. coli WP2uvrA assays at 1 mM/plate .

- However, its safety profile remains untested.

Hydroxamic Acids ()

Compounds 6–10 in are N-(4-chlorophenyl) hydroxamic acids with cycloalkyl substituents. These derivatives were evaluated for antioxidant activity (e.g., DPPH radical scavenging).

Data Table: Key Properties of this compound and Analogues

Substituent Effects on Properties

- 4-Butylphenyl Group : Enhances lipophilicity and may improve bioavailability or material stability compared to 4-chlorophenyl () or methyl groups ().

- Oxamide vs. Thiazolidinone/Hydroxamic Acid: The oxamide core lacks the metal-chelating ability of hydroxamic acids but offers structural rigidity beneficial for supramolecular assembly (e.g., gelation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.